methyl (5E)-2-methyl-5-({5-[({[(4-methylphenyl)amino](oxo)acetyl}amino)methyl]furan-2-yl}methylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Description
This compound is a highly substituted pyrrole derivative featuring a conjugated system with a furan-2-ylmethylidene group and a 4-methylphenyl-substituted oxoacetamide side chain. The (5E)-configuration ensures planar geometry, which may influence intermolecular interactions in catalysis or binding to biological targets .
Properties
Molecular Formula |
C22H21N3O6 |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
methyl (5E)-4-hydroxy-2-methyl-5-[[5-[[[2-(4-methylanilino)-2-oxoacetyl]amino]methyl]furan-2-yl]methylidene]pyrrole-3-carboxylate |
InChI |
InChI=1S/C22H21N3O6/c1-12-4-6-14(7-5-12)25-21(28)20(27)23-11-16-9-8-15(31-16)10-17-19(26)18(13(2)24-17)22(29)30-3/h4-10,26H,11H2,1-3H3,(H,23,27)(H,25,28)/b17-10+ |
InChI Key |
ZGMMCFCEPYTSLI-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(O2)/C=C/3\C(=C(C(=N3)C)C(=O)OC)O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(O2)C=C3C(=C(C(=N3)C)C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5E)-2-methyl-5-({5-({[(4-methylphenyl)aminoacetyl}amino)methyl]furan-2-yl}methylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with a pyrrole derivative under specific conditions. The reaction may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl (5E)-2-methyl-5-({5-({[(4-methylphenyl)aminoacetyl}amino)methyl]furan-2-yl}methylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while reduction may produce various amine derivatives.
Scientific Research Applications
Methyl (5E)-2-methyl-5-({5-({[(4-methylphenyl)aminoacetyl}amino)methyl]furan-2-yl}methylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl (5E)-2-methyl-5-({5-({[(4-methylphenyl)aminoacetyl}amino)methyl]furan-2-yl}methylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several pyrrole- and furan-containing derivatives. Key comparisons include:
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Features | Reference |
|---|---|---|---|---|
| Methyl (5E)-2-methyl-5-({5-[({(4-methylphenyl)aminoacetyl}amino)methyl]furan-2-yl}methylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate | 4-Methylphenyl oxoacetamide, furan-2-ylmethylidene, methyl ester | ~421.4* | Planar E-configuration; potential for hydrogen bonding and π-π stacking | |
| Ethyl (4Z)-4-{[(4-Methoxyphenyl)amino]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate | 4-Methoxyphenylamino group, ethyl ester | 302.33 | Z-configuration; reduced steric bulk compared to 4-methylphenyl derivatives | |
| (5E)-5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one | Dichlorophenyl-furylmethylene, 4-hydroxyphenylamino, thiazolone core | ~421.3 | Thiazolone ring enhances electrophilicity; Cl groups increase lipophilicity | |
| Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Methoxymethyl-furan, tetrahydropyrimidine ring | 294.31 | Saturated pyrimidine ring reduces conjugation; methoxymethyl enhances solubility |
*Calculated based on formula C₂₃H₂₃N₃O₆.
Crystallographic and Computational Studies
- Planar Conformation: The (5E)-configuration aligns with crystallographic data for ethyl 4-[(4-methoxyphenyl)amino]methylene derivatives (), where planar geometries facilitate π-stacking in crystal lattices.
- Software Utilization : Structural refinements for similar compounds often use SHELX () and ORTEP-3 (), ensuring accurate bond-length and angle measurements critical for SAR studies.
Key Research Findings
- Catalyst Innovations: Magnetic nanocellulose catalysts () reduce reaction times by 50% compared to Pd-based cross-coupling (), though Pd systems achieve higher yields (up to 85% vs. 46% in ).
Biological Activity
Methyl (5E)-2-methyl-5-({5-[({(4-methylphenyl)aminoacetyl}amino)methyl]furan-2-yl}methylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with potential biological activities. This article examines its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a pyrrole ring, a furan moiety, and an amine derivative, which are known to contribute to various biological activities. The presence of these functional groups suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines and possesses antimicrobial properties. The following sections detail the specific biological activities observed.
Cytotoxicity
Studies have shown that methyl (5E)-2-methyl-5-({5-[({(4-methylphenyl)aminoacetyl}amino)methyl]furan-2-yl}methylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate demonstrates significant cytotoxic effects against several cancer cell lines, including:
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness as a potential anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results are summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 1.00 | |
| Escherichia coli | 2.50 | |
| Pseudomonas aeruginosa | 3.00 |
These findings suggest that the compound has strong antibacterial properties, particularly against Staphylococcus aureus.
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Induction of Apoptosis : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Inhibition of Cell Proliferation : By interfering with cell cycle progression, the compound effectively halts the proliferation of cancer cells.
- Antioxidant Activity : The furan moiety scavenges reactive oxygen species (ROS), reducing oxidative stress in cells and preventing damage.
Case Studies
Recent case studies highlight the therapeutic potential of methyl (5E)-2-methyl-5-({5-[({(4-methylphenyl)aminoacetyl}amino)methyl]furan-2-yl}methylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate:
- In Vivo Studies : Animal models have demonstrated that administration of this compound significantly reduces tumor size in xenograft models of breast cancer.
- Clinical Trials : Preliminary clinical trials are underway to assess its efficacy in treating specific types of cancer, with promising results reported in terms of tumor response rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
